

Application Note: Sulfuric Acid Concentration for Terminating TMB Substrate Reactions in ELISA

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Compound of Interest

Compound Name: TMB

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Introduction

In Enzyme-Linked Immunosorbent Assays (ELISAs), the accurate and reproducible quantification of analytes is paramount. For ELISAs utilizing Horseradish Peroxidase (HRP) conjugates, 3,3',5,5'-Tetramethylbenzidine (**TMB**) is a widely used chromogenic substrate due to its high sensitivity. The enzymatic reaction of HRP with **TMB** in the presence of hydrogen peroxide produces a soluble blue product. To enable accurate endpoint measurements, this reaction must be effectively stopped. Strong acids, most commonly sulfuric acid (H_2SO_4), are used to terminate the enzymatic reaction. The addition of sulfuric acid not only halts the HRP activity by drastically lowering the pH but also converts the initial blue **TMB** oxidation product to a stable yellow diimine product, which is measured spectrophotometrically at 450 nm.^{[1][2][3]} This application note provides a detailed overview of the recommended concentrations of sulfuric acid for stopping **TMB** reactions, protocols for its preparation and use, and the underlying chemical principles.

Mechanism of TMB Reaction and Stoppage

The reaction catalyzed by HRP involves the oxidation of **TMB**, resulting in a blue-colored product with maximum absorbance at approximately 370 nm and 652 nm.^{[3][4]} This blue product is a charge-transfer complex. When a strong acid like sulfuric acid is added, the pH of

the solution is rapidly lowered, which denatures and inactivates the HRP enzyme, thus stopping the color development.^[1] Concurrently, the acid causes a chemical change in the **TMB** product, converting the blue complex into a yellow diimine derivative.^{[1][5]} This yellow product exhibits a higher molar absorptivity and has a peak absorbance at 450 nm, which enhances the sensitivity of the assay.^{[1][3][5]}

Recommended Concentrations of Sulfuric Acid

The concentration of sulfuric acid used as a stop solution for **TMB** reactions can vary, with several concentrations being effective. The choice of concentration often depends on the specific ELISA kit manufacturer's instructions or laboratory-specific protocols. A summary of commonly used concentrations is provided in the table below.

Sulfuric Acid (H ₂ SO ₄) Concentration	Molarity (M)	Notes	References
2 M	2 M	Frequently recommended concentration.	[1] [4] [6] [7]
1 N	0.5 M	Also a commonly used concentration.	[8]
1 M	1 M	Effective for stopping the reaction.	[1] [9]
0.6 N	0.3 M	A specific recommendation from some suppliers.	
0.5 M	0.5 M	A common choice for a stop solution.	[6] [10]
0.3 M	0.3 M	Used for stopping the reaction while achieving high sensitivity.	[5]
0.2 M	0.2 M	An effective lower range concentration.	[1] [7]
0.18 M	0.18 M	A specific recommendation from some manufacturers.	[1]
0.16 M	0.16 M	Commercially available as a ready-to-use solution.	[11]
2% (w/v)	~0.2 M	A concentration sometimes expressed as a percentage.	[12]

Experimental Protocols

Preparation of Sulfuric Acid Stop Solution

Caution: Concentrated sulfuric acid is highly corrosive and reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Prepare the solution in a chemical fume hood. Always add acid to water, never the other way around.

To Prepare 100 mL of 2 M H₂SO₄ Stop Solution:

- Measure approximately 80 mL of deionized water into a 100 mL volumetric flask or a glass beaker.
- Carefully and slowly, measure 10.9 mL of concentrated sulfuric acid (98%, density 1.84 g/mL).
- Slowly add the concentrated sulfuric acid to the deionized water while stirring gently. The solution will become hot.
- Allow the solution to cool to room temperature.
- Once cooled, add deionized water to bring the final volume to 100 mL in the volumetric flask.
- Mix thoroughly and transfer to a clearly labeled, appropriate storage bottle. The solution is stable at room temperature for at least one year.[\[10\]](#)

Protocol for Stopping the TMB Reaction in an ELISA Plate

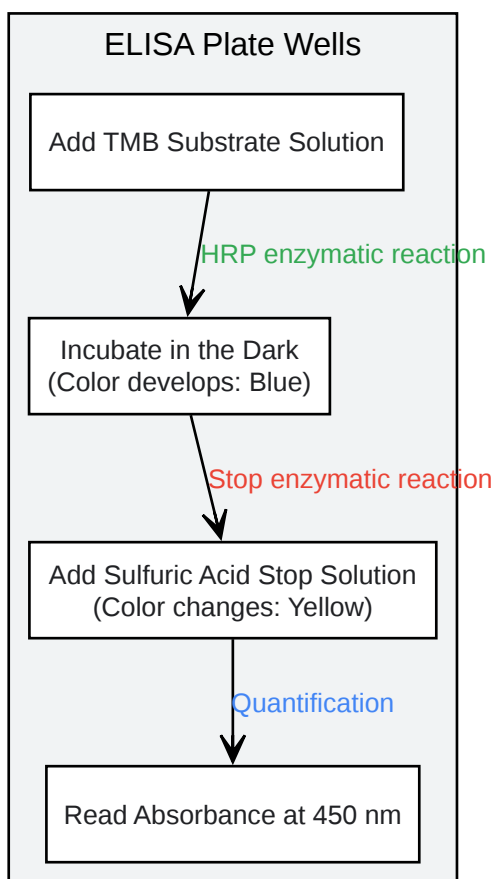
- After the final incubation step with the **TMB** substrate, and once the desired blue color has developed, prepare to stop the reaction.
- Add an equal volume of the prepared sulfuric acid stop solution to each well. For example, if 100 µL of **TMB** substrate was added, add 100 µL of the stop solution.[\[5\]](#)[\[6\]](#)[\[13\]](#)
- Ensure thorough mixing by gently tapping the plate. The color in the wells should change from blue to yellow immediately.[\[12\]](#)

- Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to read the plate within 15-60 minutes after adding the stop solution, as the signal may decrease over time or precipitates may form, which could affect the accuracy of the results.

[7][9][13]

Diagrams

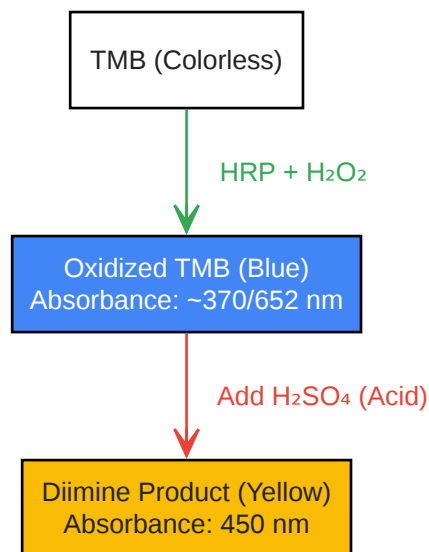
TMB Reaction and Stoppage Workflow



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Caption: Workflow for **TMB** substrate reaction and termination.

TMB Oxidation and Acid Conversion



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Caption: Chemical pathway of **TMB** oxidation and color change.

Conclusion

A range of sulfuric acid concentrations, typically between 0.16 M and 2 M, can be effectively used to stop the HRP-**TMB** reaction in ELISA applications.[6][11] The addition of sulfuric acid provides a necessary stop point for the reaction, allowing for accurate endpoint analysis, and enhances the signal by converting the **TMB** product to a yellow diimine with a higher molar absorptivity. Researchers should consult their specific ELISA kit protocols for the recommended concentration, but can confidently prepare and use solutions within this range, following appropriate safety precautions. The stability of the final yellow product should be considered, and absorbance readings should be taken promptly after stopping the reaction.

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